N-(2-PHENYLETHYL)-2-{[1-(2,4,6-TRIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE
Overview
Description
Preparation Methods
The synthesis of N-(2-PHENYLETHYL)-2-{[1-(2,4,6-TRIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE involves multiple steps, starting with the preparation of the tetrazole ring. The tetrazole ring can be synthesized through a cycloaddition reaction between an azide and a nitrile . The mesityl group is then introduced via a substitution reaction. The final step involves the coupling of the tetrazole derivative with 2-phenylethylacetamide under specific reaction conditions, such as the use of a base and a suitable solvent .
Chemical Reactions Analysis
N-(2-PHENYLETHYL)-2-{[1-(2,4,6-TRIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the mesityl group can be replaced by other substituents.
Scientific Research Applications
N-(2-PHENYLETHYL)-2-{[1-(2,4,6-TRIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-PHENYLETHYL)-2-{[1-(2,4,6-TRIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, influencing various biochemical pathways. The mesityl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins . The phenylethylacetamide moiety can contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar compounds to N-(2-PHENYLETHYL)-2-{[1-(2,4,6-TRIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE include other tetrazole derivatives and mesityl-substituted compounds. For example:
Di(1H-tetrazol-5-yl)methanone oxime: This compound also features a tetrazole ring and is known for its energetic properties.
5,5′-(hydrazonomethylene)bis(1H-tetrazole):
This compound stands out due to its unique combination of a mesityl group and a phenylethylacetamide moiety, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-(2-phenylethyl)-2-[1-(2,4,6-trimethylphenyl)tetrazol-5-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-14-11-15(2)19(16(3)12-14)25-20(22-23-24-25)27-13-18(26)21-10-9-17-7-5-4-6-8-17/h4-8,11-12H,9-10,13H2,1-3H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEJYSUZYDUGJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=NN=N2)SCC(=O)NCCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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